molecular formula C16H21N5O3S B10936464 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10936464
M. Wt: 363.4 g/mol
InChI Key: ILMRFVAOWYRHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the triazole ring, piperidine moiety, and sulfonyl group contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives and amine precursors.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, leading to the formation of reduced triazole derivatives or sulfoxides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides in the presence of appropriate bases or acids.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced triazole derivatives, sulfoxides.

    Substitution: Alkylated or acylated triazole derivatives, sulfonylated piperidine derivatives.

Scientific Research Applications

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied as a potential pharmacophore in the design of drugs targeting various biological pathways, including enzyme inhibition and receptor modulation.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared with other triazole derivatives and piperidine-based compounds:

    Similar Compounds: 1,2,4-Triazole derivatives, piperidine carboxamides, sulfonyl-containing compounds.

    Uniqueness: The combination of the triazole ring, piperidine moiety, and sulfonyl group in a single molecule is unique and contributes to its distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and designing new pharmacologically active molecules.

Properties

Molecular Formula

C16H21N5O3S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H21N5O3S/c1-25(23,24)21-9-7-14(8-10-21)15(22)18-16-17-12-20(19-16)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19,22)

InChI Key

ILMRFVAOWYRHMX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.